Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine
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Overview
Description
(S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, an aminoacetyl group, and a carboxamido group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the aminoacetyl and carboxamido groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamido group can be reduced to an amine.
Substitution: The aminoacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamido group may produce an amine.
Scientific Research Applications
(S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)-4-methylpentanoic acid: shares structural similarities with other amino acid derivatives and pyrrolidine-containing compounds.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct configuration.
Properties
CAS No. |
62147-13-1 |
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Molecular Formula |
C13H23N3O5 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H23N3O5/c1-7(2)3-9(13(20)21)15-12(19)10-4-8(17)6-16(10)11(18)5-14/h7-10,17H,3-6,14H2,1-2H3,(H,15,19)(H,20,21)/t8-,9+,10+/m1/s1 |
InChI Key |
VXCFBYDRBOBANG-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O |
Origin of Product |
United States |
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